Catalytic Dehydration Selectivity: 5-Aminopentan-1-ol vs. 4-Amino-1-butanol and 6-Amino-1-hexanol over Yb₂O₃
5-Aminopentan-1-ol demonstrates approximately 90% selectivity to 4-penten-1-amine when dehydrated over Yb₂O₃ calcined at 800 °C and operated at 425 °C. Under identical catalytic conditions, 4-amino-1-butanol fails to undergo productive dehydration entirely, instead decomposing without forming the corresponding unsaturated amine. Meanwhile, 6-amino-1-hexanol can be effectively dehydrated to 5-hexen-1-amine, indicating that the C5 and C6 homologs share this synthetic utility, whereas shorter-chain C3 and C4 amino alcohols are categorically unsuitable as alternatives [1].
| Evidence Dimension | Catalytic dehydration selectivity to unsaturated amine product |
|---|---|
| Target Compound Data | Selectivity: ca. 90% to 4-penten-1-amine |
| Comparator Or Baseline | 4-Amino-1-butanol: decomposition, no unsaturated amine product; 6-Amino-1-hexanol: effective dehydration to 5-hexen-1-amine |
| Quantified Difference | C5 compound produces unsaturated amine with high selectivity; C4 compound produces none; C6 compound also effective but yields different chain-length product |
| Conditions | Vapor-phase catalytic dehydration over Yb₂O₃ calcined at 800 °C, reaction temperature 425 °C |
Why This Matters
This establishes that 5-aminopentan-1-ol is the shortest-chain ω-amino alcohol capable of productive catalytic dehydration to an unsaturated amine, making it the optimal building block for synthesizing C5 unsaturated amine derivatives where shorter homologs are completely ineffective.
- [1] Ohta, K., Yamada, Y., & Sato, S. (2016). Dehydration of 5-amino-1-pentanol over rare earth oxides. Applied Catalysis A: General, 517, 73–80. doi:10.1016/j.apcata.2016.03.001 View Source
